molecular formula C24H26F3N3O2S B14025463 (2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol

(2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol

Cat. No.: B14025463
M. Wt: 477.5 g/mol
InChI Key: FTJQNHOHUZLHRN-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol is a complex organic compound that features a piperidine ring, a thiazole moiety, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol likely involves multiple steps, including the formation of the piperidine ring, the introduction of the thiazole moiety, and the attachment of the trifluoromethyl group. Typical synthetic routes might include:

    Formation of the Piperidine Ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazole Moiety: This might involve the reaction of a suitable thioamide with a haloketone.

    Attachment of the Trifluoromethyl Group: This could be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group could undergo oxidation to form a carboxylic acid.

    Reduction: The nitro group, if present, could be reduced to an amine.

    Substitution: The trifluoromethyl group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Compounds with piperidine and thiazole moieties are often explored for their potential as drugs for various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-2-(Hydroxymethyl)-1-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)phenethyl)piperidin-4-ol: Unique due to its specific combination of functional groups.

    Other Piperidine Derivatives: Often used in medicinal chemistry for their biological activity.

    Thiazole Compounds: Known for their role in various biological processes.

    Trifluoromethylated Compounds: Widely studied for their enhanced biological activity.

Properties

Molecular Formula

C24H26F3N3O2S

Molecular Weight

477.5 g/mol

IUPAC Name

(2R,4S)-2-(hydroxymethyl)-1-[2-[4-[[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]amino]phenyl]ethyl]piperidin-4-ol

InChI

InChI=1S/C24H26F3N3O2S/c25-24(26,27)18-5-3-17(4-6-18)22-15-33-23(29-22)28-19-7-1-16(2-8-19)9-11-30-12-10-21(32)13-20(30)14-31/h1-8,15,20-21,31-32H,9-14H2,(H,28,29)/t20-,21+/m1/s1

InChI Key

FTJQNHOHUZLHRN-RTWAWAEBSA-N

Isomeric SMILES

C1CN([C@H](C[C@H]1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

C1CN(C(CC1O)CO)CCC2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.